molecular formula C13H25NO2 B14187809 (2R)-2-amino-2-methyldodec-3-enoic acid CAS No. 917603-85-1

(2R)-2-amino-2-methyldodec-3-enoic acid

Cat. No.: B14187809
CAS No.: 917603-85-1
M. Wt: 227.34 g/mol
InChI Key: YDOIUJJZHYXLMC-CYBMUJFWSA-N
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Description

(2R)-2-amino-2-methyldodec-3-enoic acid is an organic compound with a unique structure that includes an amino group, a methyl group, and a double bond within a twelve-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-methyldodec-3-enoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. The synthesis typically involves the following steps:

    Formation of the Carbon Chain: The twelve-carbon chain can be constructed using a series of carbon-carbon bond-forming reactions, such as aldol condensations or Grignard reactions.

    Introduction of Functional Groups: The amino and methyl groups can be introduced through nucleophilic substitution reactions, using appropriate reagents such as ammonia or methyl iodide.

    Formation of the Double Bond: The double bond can be introduced through elimination reactions, such as dehydrohalogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-methyldodec-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, saturated derivatives, and substituted derivatives.

Scientific Research Applications

(2R)-2-amino-2-methyldodec-3-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-methyldodec-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the double bond and methyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-3-hydroxypropanoic acid: This compound has a similar amino group but differs in the presence of a hydroxyl group instead of a methyl group and a shorter carbon chain.

    (2R)-2-amino-2-methylbutanoic acid: This compound has a similar amino and methyl group but lacks the double bond and has a shorter carbon chain.

Uniqueness

(2R)-2-amino-2-methyldodec-3-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

917603-85-1

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

(2R)-2-amino-2-methyldodec-3-enoic acid

InChI

InChI=1S/C13H25NO2/c1-3-4-5-6-7-8-9-10-11-13(2,14)12(15)16/h10-11H,3-9,14H2,1-2H3,(H,15,16)/t13-/m1/s1

InChI Key

YDOIUJJZHYXLMC-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCCC=C[C@](C)(C(=O)O)N

Canonical SMILES

CCCCCCCCC=CC(C)(C(=O)O)N

Origin of Product

United States

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